molecular formula C6H13Cl2N3 B2827577 [2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride CAS No. 2191401-18-8

[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride

Cat. No.: B2827577
CAS No.: 2191401-18-8
M. Wt: 198.09
InChI Key: ZEPBMQMCHFRATA-UHFFFAOYSA-N
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Description

[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Scientific Research Applications

[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride has several scientific research applications:

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements associated with it are H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been reported to interact with various targets such as the androgen receptor (ar) in prostate cancer cells .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that the compound may interact with its targets in a way that inhibits their function, leading to these observed effects.

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound may interfere with the life cycle of these parasites, disrupting key biochemical pathways.

Pharmacokinetics

It’s worth noting that similar compounds with a pyrazole core have been found to be rapidly metabolized by human liver microsomes . This suggests that the compound may have similar pharmacokinetic properties, which could impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that the compound may have similar effects at the molecular and cellular level.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the physiological state of the organism, and the specific environmental conditions within the organism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride typically involves the reaction of 5-methyl-1H-pyrazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride
  • [2-(1-methyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride
  • [2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride

Uniqueness

[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to act as an androgen receptor antagonist makes it particularly valuable in the development of therapeutic agents for prostate cancer .

Properties

IUPAC Name

2-(5-methylpyrazol-1-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-6-2-4-8-9(6)5-3-7;;/h2,4H,3,5,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPBMQMCHFRATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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